Bienvenue dans la boutique en ligne BenchChem!

2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 52578-41-3) is a disubstituted fused heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one family, a privileged scaffold recognized across medicinal chemistry and agrochemical research for its multipurpose bioactivity. The molecule features a hydroxyl group at the 2-position and a nitro group at the 7-position on the bicyclic core (molecular formula C₈H₅N₃O₄, molecular weight 207.14 g/mol).

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
Cat. No. B13612564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1[N+](=O)[O-])O
InChIInChI=1S/C8H5N3O4/c12-7-3-8(13)10-4-5(11(14)15)1-2-6(10)9-7/h1-4,12H
InChIKeyIYBXCYUPWRGOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one: Procurement-Relevant Class and Core Characteristics


2-Hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 52578-41-3) is a disubstituted fused heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one family, a privileged scaffold recognized across medicinal chemistry and agrochemical research for its multipurpose bioactivity [1]. The molecule features a hydroxyl group at the 2-position and a nitro group at the 7-position on the bicyclic core (molecular formula C₈H₅N₃O₄, molecular weight 207.14 g/mol) . Commercially, it is typically supplied as a research intermediate at ≥95% purity . Unlike the unsubstituted parent 4H-pyrido[1,2-a]pyrimidin-4-one (MW 146.15) or the mono-substituted analog 7-nitro-pyrido[1,2-a]pyrimidin-4-one (CAS 517895-72-6, MW 191.14), the simultaneous presence of both the electron-donating 2-hydroxy and electron-withdrawing 7-nitro groups creates a chemically distinct differentiated reactivity profile relevant to synthetic elaboration and structure–activity relationship (SAR) investigations [1].

Why Unsubstituted or Singly Substituted Pyrido[1,2-a]pyrimidin-4-ones Cannot Substitute for the 2-Hydroxy-7-nitro Derivative in SAR and Synthetic Applications


Substituting a simpler pyrido[1,2-a]pyrimidin-4-one congener for the 2-hydroxy-7-nitro variant fails because the two substituents confer orthogonal chemical handles and opposing electronic effects that govern both synthetic derivatizability and biological target engagement. The 2-hydroxy group provides a nucleophilic site for O-alkylation and a hydrogen-bond donor (HBD) for target binding, while the 7-nitro group serves as a strong electron-withdrawing substituent that polarizes the aromatic system and enables subsequent reduction to a 7-amino handle for amide coupling or diazotization [1]. The 2,7-dimethyl-3-nitro analog—one of the few pharmacologically profiled members of this class—demonstrates anti-histaminic, anti-inflammatory, and bronchorelaxant activities in in vivo models, findings compared directly with ketotifen, cetirizine, and promethazine [2], underscoring that even modest structural changes within this scaffold produce distinct pharmacodynamic outcomes. Generic replacement with the non-hydroxylated 7-nitro derivative (CAS 517895-72-6) or the non-nitrated 2-hydroxy derivative (CAS 27420-41-3) eliminates critical functional groups and fundamentally alters the compound's utility as a diversification-ready research intermediate.

Quantitative Differentiation Evidence for 2-Hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one Versus Closest Analogs


Molecular Weight and Hydrogen-Bond Donor/Acceptor Differentiation from Unsubstituted and Singly Substituted Analogs

2-Hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (MW 207.14, HBD count = 1, HBA count = 7) differs substantially from its closest commercially available analogs in molecular weight, hydrogen-bond donor (HBD) count, and hydrogen-bond acceptor (HBA) count, parameters that directly influence permeability, solubility, and target-binding recognition in lead optimization campaigns . The unsubstituted parent scaffold 4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23443-10-9, MW 146.15) lacks both the hydroxyl HBD and the nitro HBA extension. The mono-nitro analog 7-nitro-pyrido[1,2-a]pyrimidin-4-one (CAS 517895-72-6, MW 191.14) lacks the HBD of the 2-OH group, while the mono-hydroxy analog 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3, MW 162.15) lacks the additional HBA capacity and electron-withdrawing character of the 7-nitro group .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Accessibility: Neat Condensation Yields Compared with Traditional Multi-Step Methods for 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-one Derivatives

Gaube, Mutter, and Leitch (2024) reported a solvent-free 'neat' condensation of 2-aminopyridines with diethyl malonate to produce substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones, and explicitly contrasted this with three previously reported general procedures [1]. The study demonstrates that the 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one scaffold, including halogenated derivatives suitable for further functionalization, is accessible via this simplified route, whereas traditional methods require multi-step sequences, use of PPA (polyphosphoric acid) at 160 °C, or rely on more expensive activated malonate derivatives [1]. While yield data for the specific 7-nitro derivative was not itemized in the publicly available abstract, the paper establishes that the 'neat' method is robust for a range of substituted 2-aminopyridine inputs, implying that 2-amino-5-nitropyridine can be employed as the starting material to directly generate the 7-nitro target in a single thermal condensation step.

Synthetic Methodology Green Chemistry Process Chemistry

Positional Nitro Substitution: 7-Nitro vs. 3-Nitro Regioisomer Differentiation for Electronic Tuning and Derivatization

The regioisomeric placement of the nitro group at position 7 rather than position 3 distinguishes this compound from the more commonly described 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. The 3-nitro isomer positions the electron-withdrawing group on the pyrimidinone ring, directly adjacent to the 4-oxo group, whereas the 7-nitro substitution places it on the pyridine ring, distal to the carbonyl [1]. This positional difference alters the charge distribution across the bicyclic system: Náray-Szabó, Hermecz, and Mészáros (1974) demonstrated, through quantum chemical calculations, that the reactivity of the pyrido[1,2-a]pyrimidin-4-one ring system toward electrophilic and nucleophilic attack is governed by the calculated charge distribution, which is differentially perturbed by substituents on the pyridine vs. pyrimidinone rings [2]. A 7-nitro substituent withdraws electron density from the pyridine ring, modulating the reactivity at positions 3, 6, 8, and 9 differently than a 3-nitro group, which primarily deactivates the pyrimidinone ring.

Structure–Activity Relationships Electrophilic Substitution Nitroarene Chemistry

Class-Level Anti-Allergic and Bronchorelaxant Pharmacological Activity Established by the 2,7-Disubstituted Pyrido[1,2-a]pyrimidin-4-one Chemotype

The most thoroughly pharmacologically characterized member of the 2,7-disubstituted pyrido[1,2-a]pyrimidin-4-one subfamily is 2,7-dimethyl-3-nitro-4H-pyrido[1,2-a]pyrimidine-4-one (P-I). Saxena et al. (2008) reported a comprehensive immunopharmacological profile demonstrating that P-I prevented compound 48/80-mediated histamine release from rat peritoneal mast cells, exhibited anti-inflammatory activity in active paw anaphylaxis (mice) and carrageenan-induced paw edema (rat), inhibited eosinophil accumulation and eosinophil peroxidase activity in bronchoalveolar lavage fluid from ovalbumin-challenged BALB/c mice (with attenuated blood levels of IL-5 and CD4⁺ T cells), and produced a bronchorelaxant effect in histamine-contracted guinea pig tracheal chain via H1 receptor antagonism [1]. These findings were directly compared with the clinical antihistamines ketotifen, cetirizine, and promethazine [1]. While P-I bears a 3-nitro rather than a 7-nitro group and C-2/C-7 methyl groups rather than the 2-hydroxy, the study establishes that the 2,7-disubstituted pyrido[1,2-a]pyrimidin-4-one scaffold is pharmacologically competent for anti-allergic and anti-asthmatic applications.

Anti-allergic Anti-inflammatory Bronchorelaxant Type I Hypersensitivity

Dual Derivatizable Handle Architecture: Orthogonal Functionalization at 2-Hydroxy and 7-Nitro Positions vs. Singly Functionalized Analogs

The compound presents two chemically orthogonal functionalization handles: the 2-hydroxy group can undergo O-alkylation, acylation, or conversion to a leaving group (e.g., tosylate or triflate) for subsequent nucleophilic displacement or cross-coupling, while the 7-nitro group can be selectively reduced to a 7-amino group, enabling amide bond formation, sulfonamide synthesis, or diazotization/Sandmeyer-type chemistry [1]. This dual-handle architecture contrasts with the singly-substituted comparators: 7-nitro-pyrido[1,2-a]pyrimidin-4-one (CAS 517895-72-6) provides only the nitro handle for diversification, while 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3) provides only the hydroxyl handle. The comprehensive 2023 review by Bhawale, Chillal, and Kshirsagar documents that pyrido[1,2-a]pyrimidin-4-ones can be elaborated via cross-coupling, C–H functionalization (arylation, alkenylation, sulfenylation, selenylation, phosphonation), and other derivatization strategies [2], all of which are accessible only when the core scaffold retains suitable functional group handles. The 2-hydroxy-7-nitro compound uniquely provides the maximum density of synthetic entry points within the minimally substituted analog series.

Scaffold Diversification Parallel Synthesis Medicinal Chemistry Library Design

Allosteric SHP2 Inhibitor Scaffold Precedent: Class-Level Enzyme Inhibition Potency Established for the Pyrido[1,2-a]pyrimidin-4-one Core

Zhang et al. (2024) reported the design, synthesis, and biological evaluation of 30 pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors, with compound 14i achieving high enzymatic activity against full-length SHP2 (IC₅₀ = 0.104 μM) while showing low inhibitory effect on SHP2-PTP (IC₅₀ > 50 μM), translating to antiproliferative activity against Kyse-520 esophageal cancer cells (IC₅₀ = 1.06 μM) with low toxicity toward human normal HBMEC cells (IC₅₀ = 30.75 μM) [1]. Compound 14i also demonstrated stronger inhibitory activities on NCI-H358 and MIA-PaCa2 cells compared to the reference SHP2 inhibitor SHP099 [1]. While the specific 2-hydroxy-7-nitro substitution pattern was not among the 30 compounds evaluated, this study provides direct quantitative evidence that the pyrido[1,2-a]pyrimidin-4-one core can deliver nanomolar enzymatic potency and micromolar cellular antiproliferative activity with selectivity over the PTP domain, establishing a performance benchmark for the scaffold class.

Cancer Therapeutics SHP2 Phosphatase Allosteric Inhibition Kinase Signaling

Procurement-Driven Application Scenarios for 2-Hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Diversification via Orthogonal Dual-Handle Elaboration

The compound's two chemically orthogonal derivatization handles (2-OH for O-alkylation/acylation; 7-NO₂ for reduction to 7-NH₂ and subsequent amide bond formation) enable the parallel synthesis of structurally diverse analog libraries from a single scaffold procurement [1]. This dual-handle architecture, unavailable in singly-substituted comparators (CAS 517895-72-6 or CAS 27420-41-3), allows medicinal chemistry teams to independently vary substituents at two positions, generating a two-dimensional SAR matrix that probes both hydrogen-bond donor/acceptor interactions (via the 2-position) and electronic/steric effects on the pyridine ring (via the 7-position), directly addressing the scaffold diversification advantage identified in Evidence Item 5.

SHP2 Allosteric Inhibitor Lead Optimization with a Differentiated Substitution Pattern

With pyrido[1,2-a]pyrimidin-4-one derivatives having demonstrated sub-micromolar SHP2 allosteric inhibition (IC₅₀ = 0.104 μM for compound 14i, >480-fold selectivity over PTP domain) and micromolar antiproliferative activity in esophageal cancer cells [2], the 2-hydroxy-7-nitro variant offers a chemically distinct substitution topology (2-OH + 7-NO₂ vs. the 7-aryl substitution in the Zhang series) for exploring the SAR of the SHP2 allosteric pocket. Its unique HBD (2-OH) and electron-withdrawing 7-NO₂ group may engage residues not accessed by the reported series, making it a rational procurement choice for hit-to-lead or lead optimization campaigns seeking novel intellectual property space in SHP2-targeted oncology.

Anti-Allergic and Respiratory Disease Target Validation Using a Novel 2,7-Disubstituted Chemotype Probe

The class-level anti-histaminic, anti-inflammatory, and bronchorelaxant activity established by the 2,7-dimethyl-3-nitro congener, benchmarked against ketotifen, cetirizine, and promethazine in mast cell degranulation, paw anaphylaxis, and histamine-contracted tracheal models [3], provides pharmacological precedent for deploying the 2-hydroxy-7-nitro derivative as a structurally differentiated chemical probe. The 2-hydroxy group introduces an HBD absent in the 2,7-dimethyl analog, potentially altering H1 receptor binding kinetics, while the 7-nitro group retains electron-withdrawing character at the pyridine position shown to be important for the class pharmacophore. This compound is suitable for respiratory or immunology research programs seeking to explore Type I hypersensitivity pathways with a novel chemotype not covered by existing anti-allergic agent patents.

Green Chemistry Process Development: Solvent-Free Scaffold Synthesis Route Optimization

The validated 'neat' (solvent-free) condensation methodology for 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones [1] positions the compound as a model substrate for process chemistry groups evaluating sustainable synthetic routes to pharmaceutically relevant heterocyclic scaffolds. The elimination of reaction solvents, reduction in step count (single-step scaffold assembly vs. multi-step traditional methods), and avoidance of strong acid catalysts such as PPA offer quantifiable green chemistry advantages (E-factor reduction, improved atom economy) that are directly relevant to industrial process development and scale-up feasibility assessments. The 7-nitro substituent further provides a built-in analytical chromophore (strong UV absorption) facilitating reaction monitoring by HPLC or TLC during process optimization studies.

Quote Request

Request a Quote for 2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.